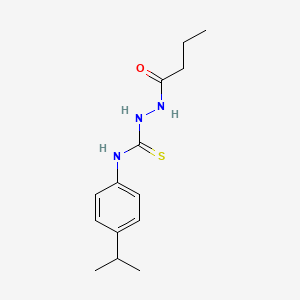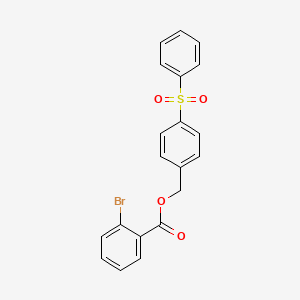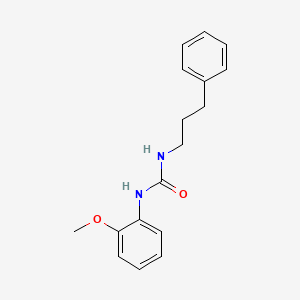![molecular formula C18H23N3O3S B4738316 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide
Vue d'ensemble
Description
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been shown to have promising potential as a cancer treatment.
Mécanisme D'action
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to be effective at killing tumor cells.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system and the induction of cytokine production. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that tumors need to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been approved for use in humans, meaning that its safety and efficacy in humans is still unknown.
Orientations Futures
There are a number of future directions for research on 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, including further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in humans will be necessary to determine its safety and efficacy as a cancer treatment. Finally, there is also potential for 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide to be used in combination with other cancer treatments to enhance their effectiveness.
Applications De Recherche Scientifique
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied for its anti-tumor properties and has been shown to have promising results in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of tumor cells. 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and breast cancer.
Propriétés
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-17(18(22)20-15-7-6-10-19-12-15)21(25(4,23)24)16-9-8-13(2)14(3)11-16/h6-12,17H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMVPHDFRZCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4738258.png)

![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)


![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)